Peribysin F

描述

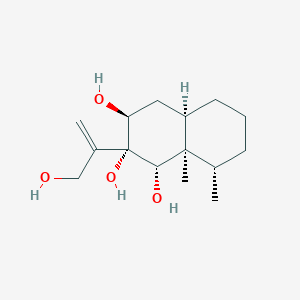

Structure

3D Structure

属性

分子式 |

C15H26O4 |

|---|---|

分子量 |

270.36 g/mol |

IUPAC 名称 |

(1S,2R,3S,4aR,8S,8aR)-2-(3-hydroxyprop-1-en-2-yl)-8,8a-dimethyl-1,3,4,4a,5,6,7,8-octahydronaphthalene-1,2,3-triol |

InChI |

InChI=1S/C15H26O4/c1-9-5-4-6-11-7-12(17)15(19,10(2)8-16)13(18)14(9,11)3/h9,11-13,16-19H,2,4-8H2,1,3H3/t9-,11+,12-,13-,14+,15+/m0/s1 |

InChI 键 |

RTBNMMDNDLUIDB-VSDVIHSJSA-N |

手性 SMILES |

C[C@H]1CCC[C@H]2[C@@]1([C@@H]([C@]([C@H](C2)O)(C(=C)CO)O)O)C |

规范 SMILES |

CC1CCCC2C1(C(C(C(C2)O)(C(=C)CO)O)O)C |

同义词 |

peribysin F |

产品来源 |

United States |

Source Organisms and Advanced Isolation Methodologies for Peribysin F

Fungal Bioprospecting and Isolation from Periconia Species

Fungi, particularly those within the Periconia genus, have been identified as key sources of peribysin F through bioprospecting efforts.

Periconia byssoides has been established as a primary fungal source of this compound. Strains of Periconia byssoides, such as OUPS-N133, have been specifically linked to the production of peribysins, including this compound. google.comgoogle.comacs.orgmdpi.com These fungi are filamentous and belong to the Periconiaceae family. researchgate.net

While Periconia byssoides is a significant source, other Periconia species have also been explored. Peribysins, including peribysins O-Q, have been obtained from the terrestrial herbaceous plant-associated fungus Periconia macropinosa KT3863. acs.orgresearchgate.netmdpi.com This indicates that the production of peribysin-type compounds is not limited to marine-associated fungal strains.

Periconia byssoides as a Primary Producer

Marine Organism Associations and Symbiotic Relationships

The discovery of this compound has also been closely linked to marine organisms, highlighting potential symbiotic relationships or the accumulation of fungal metabolites within these environments.

This compound was notably isolated from a strain of Periconia byssoides that was originally separated from the sea hare Aplysia kurodai. google.comgoogle.commdpi.comnih.govresearchgate.net This association suggests that the sea hare may either harbor the producing fungus or accumulate the compound from its diet, which could include organisms associated with Periconia byssoides. The isolation of peribysins from Aplysia kurodai underscores the importance of exploring marine invertebrates and their associated microorganisms as sources of novel natural products. researchgate.netmdpi.com

Methodological Advancements in Compound Isolation and Purification

The isolation and purification of this compound from complex biological matrices require advanced chromatographic techniques to separate it from other co-occurring compounds.

Chromatographic methods are essential for the enrichment and purification of this compound. While specific detailed protocols for this compound isolation were not extensively detailed in the search results, the isolation of related peribysins and other natural products from Periconia species and marine sources commonly employs techniques such as High-Performance Liquid Chromatography (HPLC) and silica (B1680970) gel column chromatography. google.comgoogle.com For instance, reverse-phase HPLC was used in the isolation of pericosines from P. byssoides in A. kurodai. mdpi.com Silica gel flash column chromatography has also been utilized in the synthesis and purification of peribysin E, a related compound. google.com These techniques separate compounds based on their differing polarities and affinities for stationary and mobile phases, allowing for the isolation of this compound from crude extracts.

Here is a summary of the source organisms for this compound:

| Organism Type | Genus | Species | Association |

| Fungus | Periconia | byssoides | Primary Producer, Marine (Sea Hare) google.comgoogle.comacs.orgmdpi.comnih.govresearchgate.netnpatlas.org |

| Fungus | Periconia | macropinosa | Terrestrial acs.orgresearchgate.netmdpi.com |

| Marine Animal | Aplysia | kurodai | Associated with fungal source google.comgoogle.commdpi.commdpi.comnih.govresearchgate.net |

Here is a summary of isolation techniques mentioned in the context of peribysins:

| Technique | Application Context |

| Reverse-phase HPLC | Isolation of pericosines from P. byssoides in A. kurodai mdpi.com |

| Silica gel flash chromatography | Purification in peribysin synthesis google.com |

| 1D and 2D NMR spectroscopy | Structure elucidation researchgate.netnih.gov |

| HR-EI-MS | Molecular formula determination mdpi.com |

Spectroscopic-Guided Isolation Strategies for this compound

This compound is a natural product belonging to the eremophilane (B1244597) family of sesquiterpenoids. It has been isolated from fungal sources, notably strains of Periconia byssoides. npatlas.orgnih.gov The isolation of this compound, particularly in early studies and for stereochemical elucidation, has heavily relied on spectroscopic techniques. nih.govcapes.gov.brresearchgate.net

Initial isolation efforts for peribysins, including this compound, from Periconia byssoides involved the extraction of culture filtrate with organic solvents like ethyl acetate. mdpi.com Subsequent purification steps typically involve chromatographic methods. However, the identification and structural elucidation, crucial for guiding the isolation process and confirming the presence of the target compound, are achieved through extensive spectroscopic analysis. nih.govcapes.gov.brresearchgate.netmdpi.com

Key spectroscopic methods employed in the isolation and characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.netmdpi.com

NMR Spectroscopy

NMR spectroscopy is fundamental in determining the planar structure and relative stereochemistry of isolated compounds like this compound. nih.govresearchgate.netmdpi.com Both 1D and 2D NMR techniques are utilized. nih.govcapes.gov.brresearchgate.net

1D NMR: Typically involves acquiring 1H NMR and 13C NMR spectra. These provide information about the types of protons and carbons present in the molecule and their chemical environments. mdpi.com

2D NMR: Techniques such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for mapping the connectivity between atoms and establishing the carbon skeleton and the position of substituents. mdpi.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments are also used to determine the number of protons attached to each carbon. mdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide spatial proximity information between protons, aiding in the determination of relative stereochemistry. mdpi.com

Comparison of observed NMR data with previously reported data for synthetic or isolated samples is a crucial step in confirming the identity of this compound during isolation. researchgate.net

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) is often used to determine the accurate mass, which helps in confirming the molecular formula (C₁₅H₂₆O₄ for this compound). npatlas.orgresearchgate.net MS data also assists in monitoring fractions during chromatographic purification.

Other Spectroscopic Methods

While NMR and MS are primary techniques, other spectroscopic methods can also contribute to the structural elucidation and confirmation of peribysins. Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl or carbonyl groups. core.ac.ukcore.ac.uk Ultraviolet-Visible (UV/Vis) spectrophotometry can be used if the molecule contains a chromophore, although this is less commonly highlighted for the basic peribysin structure compared to techniques that reveal the carbon skeleton and stereochemistry. nih.govfgdetectionsolutions.comteledynegasandflamedetection.commsasafety.com Electronic Circular Dichroism (ECD) spectroscopy, often combined with computational methods like Density Functional Theory (DFT), has been particularly important in determining the absolute configuration of peribysins, including revisions of previously assigned stereochemistries. researchgate.netresearchgate.net

Research Findings and Data

Research on this compound has involved the detailed analysis of its spectroscopic data to elucidate its structure and stereochemistry. Early studies relied on extensive NMR analysis to determine the relative stereostructure. nih.govcapes.gov.br More recent work, often involving total synthesis and advanced computational methods, has led to the revision of the absolute stereochemistry of this compound and other peribysins. researchgate.netresearchgate.netacs.org

For instance, studies comparing the NMR data of isolated this compound with synthetic samples have been crucial in confirming structural assignments and revising stereochemical configurations. researchgate.netacs.org While specific detailed NMR or MS data tables for this compound isolation were not directly extracted as raw data, the research findings consistently indicate that the interpretation of these spectra is the basis for confirming the compound's identity and structural features throughout the isolation and characterization process. nih.govcapes.gov.brresearchgate.netmdpi.comresearchgate.netresearchgate.net

The process of spectroscopic-guided isolation involves iteratively using spectroscopic data to monitor chromatographic fractions, identify fractions containing the target compound, and confirm its purity and structure at various stages of the isolation procedure. This ensures that the desired compound is effectively separated from other metabolites produced by the source organism.

Advanced Structural Elucidation and Stereochemical Analysis of Peribysin F

Initial Structural Proposals and Spectroscopic Data Interpretation

The initial structural elucidation of peribysins, including Peribysin F, relied heavily on the interpretation of spectroscopic data. nih.govyoutube.comlibretexts.orgwikipedia.org These studies aimed to determine the connectivity of atoms and the planar structure of the molecule. While these initial analyses provided foundational structural proposals, the complexity of these natural products sometimes led to challenges and subsequent revisions, as observed with other members of the peribysin family like peribysins C and D, whose initial proposals involving unusual furofuran skeletons were later corrected based on re-examination of NMR data and computational analysis. youtube.com This highlights the intricate nature of peribysin structures and the importance of rigorous spectroscopic interpretation.

Application of Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental and powerful tool in the structural determination of natural products, including this compound. nih.govyoutube.comlibretexts.orgwikipedia.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques were extensively applied to decipher the molecular architecture. These techniques provided crucial information about the types of atoms present, their chemical environments, and their connectivity.

Commonly employed NMR experiments in the study of peribysins included ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), ¹H-¹H Correlation Spectroscopy (COSY), ¹H-¹³C Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC). youtube.com These experiments allowed researchers to map proton-proton couplings, carbon-proton connectivities, and long-range correlations, which were essential for assembling the different fragments of the molecule and confirming the planar structure.

Furthermore, quantitative Nuclear Overhauser Effect (NOE) experiments were utilized to gain insights into the relative configurations of certain centers within the peribysin structures. github.io The through-space correlations observed in NOE experiments provided information about the spatial proximity of protons, aiding in the assignment of relative stereochemistry. Despite the power of NMR, misinterpretation of spectra can occur, underscoring the need for complementary techniques and careful analysis in structural elucidation. youtube.comwikipedia.org

Mass Spectrometry Techniques in Structural Information Acquisition

Mass Spectrometry (MS) techniques played a vital role in acquiring structural information about this compound and other peribysins, primarily by determining their molecular weight and elemental composition. nih.govyoutube.comlibretexts.org High-resolution mass spectrometry, such as High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS), provided accurate mass measurements, which were crucial for determining the molecular formula of the compound. For this compound, HR-EI-MS data indicated a molecular formula of C₂₁H₃₂O₇ and a molecular weight of 396.2148, with an observed mass of 396.1677 for the molecular ion ([M]+).

Fragmentation experiments performed in conjunction with mass spectrometry also provided valuable structural insights by breaking down the molecule into smaller, charged fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments helped deduce the presence of specific functional groups and structural motifs within the molecule. The combination of accurate mass determination and fragmentation patterns obtained from mass spectrometry, alongside NMR data, was fundamental in proposing the initial structures of the peribysin compounds.

Stereochemical Challenges and Subsequent Revisions of this compound

The determination of the relative and absolute stereochemistry of peribysins, including this compound, presented significant challenges. The complex nature of these molecules, often containing multiple chiral centers and intricate ring systems, made stereochemical assignments particularly demanding. Consequently, the stereochemistry of several peribysins, such as A, B, C, F, and G, underwent revision as more advanced analytical techniques and synthetic strategies were applied. nih.govlibretexts.orgwikipedia.org

Discrepancies sometimes arose between the stereochemical assignments of peribysins isolated from different sources (e.g., marine versus terrestrial Periconia species) or between initial spectroscopic analyses and later synthetic studies. youtube.comgithub.io Total synthesis proved to be a powerful method for validating or correcting proposed structures and stereochemistries. nih.govyoutube.comlibretexts.orgwikipedia.org By synthesizing a compound with a defined stereochemistry and comparing its spectroscopic data and biological activity to the natural product, researchers could confirm or overturn previous assignments. The original stereochemistries of peribysins A, B, C, F, and G were suggested to be misassigned based on such comparative studies involving synthesis and biological data. nih.gov

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of the chiral centers in this compound and other peribysins required the application of specific methodologies. Alongside spectroscopic analysis, techniques such as the modified Mosher's method, Electronic Circular Dichroism (ECD) spectroscopy (often coupled with theoretical calculations), and in some cases, X-ray crystallography, were employed. nih.govyoutube.comgithub.iolibretexts.orgwikipedia.org Enantiospecific total synthesis also served as a definitive method for confirming or revising absolute configurations. nih.govyoutube.comlibretexts.orgwikipedia.org

| Method | Application in Peribysin Studies | Outcome/Role |

| 1D and 2D NMR Spectroscopy | Initial structural elucidation, relative configuration determination (e.g., NOE experiments). nih.govyoutube.comlibretexts.orgwikipedia.org | Provided connectivity and initial insights into relative stereochemistry. |

| Mass Spectrometry | Determination of molecular weight and formula, fragmentation analysis. nih.govyoutube.comlibretexts.org | Confirmed molecular composition and aided in structural fragment identification. |

| Modified Mosher's Method | Used to probe the absolute configuration of hydroxyl-bearing carbons. youtube.comgithub.io | Provided initial stereochemical assignments, though sometimes subject to later revision. |

| Electronic Circular Dichroism (ECD) | Determination and reinvestigation of absolute configuration, often with theoretical calculations. nih.govyoutube.comgithub.iolibretexts.org | Crucial for confirming or revising absolute configurations by comparing experimental and calculated spectra. |

| X-ray Crystallography | Used for definitive absolute configuration determination where suitable crystals were obtained (for some peribysins). nih.govyoutube.comlibretexts.org | Provided unambiguous solid-state structural and stereochemical information. |

| Enantiospecific Total Synthesis | Preparation of synthesized enantiomers for comparison with natural products. nih.govyoutube.comlibretexts.orgwikipedia.org | Essential for validating or overturning proposed structures and absolute configurations. |

The modified Mosher's method is a widely used technique for determining the absolute configuration of chiral secondary alcohols. This method involves the derivatization of the hydroxyl group with enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically the (R)- and (S)-enantiomers. wikipedia.org The resulting diastereomeric esters exhibit different NMR chemical shifts for protons near the stereogenic center. Analysis of the Δδ values (chemical shift difference between the (R)- and (S)-MTPA esters) allows for the assignment of the absolute configuration of the alcohol-bearing carbon.

This method was applied in the stereochemical studies of certain peribysins, including Peribysin E and others like Peribysins O and P, in attempts to establish their absolute configurations. youtube.comgithub.io While the modified Mosher's method provided initial stereochemical information, the complexity of the peribysin structures and potential conformational flexibility sometimes necessitated validation through other methods. Indeed, in some cases, initial assignments based on the modified Mosher's method were later challenged or revised by results obtained from total synthesis or ECD spectroscopy. youtube.comgithub.io

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules, particularly those containing chromophores. nih.govlibretexts.org ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum, characterized by positive and negative Cotton effects, is highly sensitive to the three-dimensional structure of the molecule, including both its conformation and configuration.

In the study of peribysins, ECD spectroscopy, often combined with theoretical calculations such as Density Functional Theory (DFT) or Time-Dependent DFT (TD-DFT), played a crucial role in determining and re-investigating their absolute configurations. nih.govyoutube.comgithub.iolibretexts.org By calculating the theoretical ECD spectra for different possible stereoisomers and comparing them to the experimentally obtained spectrum of the natural product, researchers could confidently assign the absolute configuration. github.io This approach was particularly valuable in resolving ambiguities and confirming the revised stereochemistries of peribysins, including those in the this compound family. Reproducing the experimental ECD spectrum through theoretical calculations for a proposed structure served as strong evidence for the correctness of the absolute configuration assignment. youtube.com

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for unequivocally determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers, provided suitable crystals can be obtained bcm.eduveranova.com. While direct X-ray crystallographic data specifically for this compound is not explicitly detailed in the search results, X-ray crystallography has been instrumental in the structural and stereochemical analysis of other peribysins and related compounds from Periconia species semanticscholar.orgmdpi.com. For instance, single-crystal X-ray diffraction analyses have been used to establish the absolute configurations of pericoannosin A and periconiasin D, both isolated from Periconia sp. F-31 semanticscholar.orgmdpi.com. Additionally, the absolute stereochemistry of peribysin G was determined by X-ray crystallography and CD spectra researchgate.net. The structures of synthesized peribysins have also been fully characterized using spectral data and single-crystal X-ray analysis, which helped in revising initially proposed structures researchgate.net. These examples highlight the critical role of X-ray analysis in providing definitive structural information and resolving stereochemical ambiguities within the peribysin family.

Density Functional Theory (DFT)-Based Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) calculations have become an indispensable tool in natural product chemistry for predicting spectroscopic properties, such as Electronic Circular Dichroism (ECD) spectra and optical rotation values ([α]D), which are vital for assigning absolute configurations mdpi.comresearchgate.netmdpi.com. For this compound and other peribysins, DFT-based calculations, particularly Time-Dependent DFT (TD-DFT) for ECD spectra, have been employed to compare calculated spectra with experimental data mdpi.comresearchgate.net. This comparative analysis helps to confirm or revise stereochemical assignments based on the agreement between theoretical predictions and experimental observations researchgate.netacs.org.

Studies on the peribysin family have utilized DFT-based ECD spectral analysis and [α]D calculations to determine absolute configurations researchgate.netresearchgate.net. For example, theoretical ECD calculations were conducted for peribysins O, P, and Q to independently determine their absolute configurations acs.org. The absolute configurations of pericoannosins C, E, and G were determined using ECD spectra and the TD-DFT comparison method semanticscholar.orgmdpi.com. This computational approach complements experimental spectroscopic data, providing theoretical support for stereochemical assignments and aiding in the resolution of conflicting results from different experimental methods acs.org.

Impact of Total Synthesis on Stereochemical Confirmation and Correction

Total synthesis plays a crucial role in the field of natural products chemistry, not only for providing access to compounds for further study but also for confirming or correcting assigned structures, particularly their stereochemistry researchgate.netresearchgate.netresearchgate.netrsc.orgmdpi.com. Discrepancies between the properties of a synthesized compound based on a proposed structure and the natural product can indicate an error in the original structural or stereochemical assignment researchgate.netmdpi.com.

The stereochemical assignment of several peribysins, including this compound, has been subject to revision based on total synthesis efforts researchgate.netmdpi.comnih.gov. Initially, the absolute configurations of marine peribysins were proposed as (4S)-enantiomers based on spectroscopic methods and DFT calculations researchgate.netresearchgate.net. However, total syntheses conducted by different research groups, such as Danishefsky's and Reddy's, initially assigned (4R)-forms for marine peribysins, creating a "chirality confusion" researchgate.netresearchgate.net.

A significant stereochemical revision of peribysins A, B, C, F, and G was guided by enantiospecific total synthesis starting from (+)-nootkatone mdpi.commdpi.comnih.gov. This synthetic work, reported by Athawale et al. in 2020, demonstrated that the original stereochemistries of these peribysins were likely misassigned nih.gov. The total synthesis allowed for the preparation of compounds with defined stereochemistry, and comparison of their spectroscopic data with the natural products facilitated the correction of the absolute configuration researchgate.netresearchgate.netnih.gov. For instance, the successful solution to the chirality confusion was reported by reproducing the ECD spectrum of a peribysin G derivative prepared from peribysin A isolated from a terrestrial source, which supported the (4S)-enantiomer for that particular compound researchgate.netresearchgate.net. The total synthesis of peribysin E also necessitated a revision of its absolute configuration researchgate.netdntb.gov.uaacs.org. These examples underscore the power of total synthesis as a definitive method for stereochemical confirmation and correction in complex natural products like the peribysins.

Synthetic Chemistry of Peribysin F and Analogues

Strategic Approaches to the Total Synthesis of Peribysin F

Total synthesis efforts toward this compound and related peribysins have utilized diverse strategic approaches, often focusing on the construction of the core bicyclic system and the precise installation of stereocenters. These strategies frequently involve key reactions such as Diels-Alder cycloadditions, rearrangement reactions, and radical cyclizations. nih.govacs.orgacs.orgnku.edugoogle.comrsc.org

Enantioselective Total Synthesis of this compound and its Related Compounds

Enantioselective total synthesis has been a crucial aspect of peribysin research, particularly for confirming absolute configurations and providing access to biologically active enantiomers. The enantioselective synthesis of peribysin E, a closely related compound, starting from chiral pool starting materials like carvone, has been reported. nih.govacs.orgsci-hub.se These syntheses often involve carefully controlled reactions to establish the desired stereochemistry. The stereochemical revision of peribysins A, B, C, F, and G has been guided by enantiospecific total synthesis, often commencing from chiral precursors such as (+)-nootkatone. acs.orgnih.gov

Key Transformations and Reaction Cascades

The synthesis of this compound and its analogues relies on key transformations and reaction cascades to efficiently build molecular complexity. Semipinacol-type rearrangements have been highlighted as critical steps for constructing the spirocyclic system found in peribysins. nih.govacs.orgacs.orgnku.edursc.org Diels-Alder reactions have also been utilized to generate the cis-decalin framework present in these molecules. nih.govacs.org Other significant transformations include intramolecular SN2 reactions, dihydroxylation of alkenes, and epoxide opening reactions. mdpi.com Cascade reactions, which involve a sequence of consecutive reactions without isolation of intermediates, are often employed to increase synthetic efficiency and structural complexity. researchgate.netwikipedia.org

Control of Stereochemistry in Complex Synthetic Routes

Controlling stereochemistry is paramount in the synthesis of this compound due to its multiple chiral centers. Strategies for stereochemical control include the use of chiral starting materials, diastereoselective reactions, and the application of principles such as facial selectivity in cycloadditions and controlled rearrangements. acs.orgmdpi.comgoogle.comresearchgate.netresearchgate.net For example, the stereocontrolled generation of a 5,6-spiro system from a Diels-Alder-derived cis-decalin has been achieved through a critical semipinacol type ring contraction. nih.govacs.org Enone transposition and kinetic iodination have also been utilized to achieve separation of diastereomers in the stereochemical revision of peribysins. acs.orgnih.gov

Chemical Derivatization and Analogue Synthesis

Chemical derivatization and the synthesis of analogues have been pursued to explore the structure-activity relationships of the peribysin family and to identify compounds with potentially enhanced biological properties. nih.govacs.orgwikipedia.orgwikipedia.orgacs.orgmdpi.com "Diverted total synthesis" has been used to efficiently prepare analogues, with reports of synthesizing several new analogues of peribysin E in a limited number of steps. acs.org These studies involve modifications of the peribysin core structure or the introduction of different substituents to probe their effect on biological activity. The synthesized analogues are then evaluated for their desired properties, such as cell adhesion inhibition. google.comgoogle.com

Design and Synthesis of Structural Analogues for Research Exploration

The design and synthesis of structural analogues of natural products like this compound are crucial for exploring their biological activities and identifying compounds with improved properties. While the provided search results specifically detail the synthesis and revision of the natural peribysins A, B, C, F, and G, they also highlight the broader research interest in peribysin derivatives due to their potential as cell adhesion inhibitors. mdpi.comresearchgate.net

One approach to generating analogues involves "diverted total synthesis," where a synthetic route to the natural product is modified to produce related structures. This method has been applied to create analogues of peribysin E, another member of the peribysin family, demonstrating the feasibility of synthesizing peribysin analogues for research purposes. acs.orgncl.res.in These efforts aim to build focused libraries of analogues around the core peribysin structure to investigate structure-activity relationships. acs.org

The synthesis of peribysin analogues often leverages key intermediates from the total synthesis of the parent natural product. For instance, intermediates from the synthesis of peribysin E have been utilized to prepare novel analogues exhibiting cell adhesion inhibition properties. google.com These synthetic strategies can involve various chemical transformations to introduce structural variations. google.com

Methodologies for Targeted Functional Group Modification

Methodologies for targeted functional group modification are essential for converting one peribysin congener into another or for creating analogues with specific alterations. In the case of this compound, its synthesis from peribysin A involves functional group manipulation. mdpi.com

Specifically, this compound, along with peribysin G, is generated from peribysin A by opening the epoxide moiety in peribysin A under acidic conditions. This reaction proceeds through a more stable carbocation intermediate, which subsequently reacts with water to yield both peribysins F and G. acs.org This exemplifies a targeted functional group modification (epoxide opening) to access this compound from a related natural product.

While the searches did not provide a comprehensive list of methodologies solely focused on modifying this compound itself, the described conversions from peribysin A to peribysins F and G, as well as the synthesis of other peribysins from A, demonstrate that targeted functional group modifications, such as epoxide opening and dihydroxylation, are key strategies in this area of chemistry. mdpi.comacs.org

Biosynthetic Investigations of Peribysin F

Proposed Biosynthetic Origins within Periconia Metabolites

The Periconia genus is a prolific source of diverse natural products, with over 104 compounds isolated between 1969 and 2020. mdpi.comsemanticscholar.org These compounds include major classes such as terpenoids (41.3%) and polyketides (38.4%), as well as aromatic compounds and carbohydrates. mdpi.comsemanticscholar.org The peribysin family, including Peribysin F, is found among these metabolites. mdpi.comresearchgate.net

Polyketide Biosynthetic Pathways

Polyketides are a large class of secondary metabolites synthesized through the repeated condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs). imperial.ac.ukwikipedia.org The biosynthesis of polyketides shares similarities with fatty acid biosynthesis. imperial.ac.ukwikipedia.org Periconia species are known to produce various polyketide derivatives. mdpi.comsemanticscholar.org Some compounds isolated from Periconia are suggested to be derived from polyketide pathways, sometimes in hybrid forms with other pathways. mdpi.comsemanticscholar.org

Terpenoid Biosynthetic Pathways

Terpenoids are another major class of natural products found in Periconia. mdpi.comsemanticscholar.org These compounds are derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are assembled from acetyl-CoA via the mevalonate (B85504) pathway or from pyruvate (B1213749) and glyceraldehyde-3-phosphate via the methylerythritol phosphate (B84403) (MEP) pathway. The peribysins are described as eremophilanes, which are a type of sesquiterpenoid. researchgate.netacs.org Sesquiterpenes are C15 compounds derived from the assembly of three isoprene (B109036) units.

Some hybrid molecules found in Periconia, such as meroterpenes, are suggested to be derived from typical polyketide-terpenoid pathways, formed from an acetyl-CoA starter and malonyl-CoA extenders coupled with a C5 unit. mdpi.comsemanticscholar.org This suggests a potential link between these two pathways in the biosynthesis of certain Periconia metabolites, possibly including peribysins.

Hypothesized Enzymatic Steps and Precursor Incorporations

While detailed enzymatic steps specifically for this compound biosynthesis are not explicitly provided in the search results, the general mechanisms of polyketide and terpenoid biosynthesis involve specific enzymatic machinery. Polyketide synthesis involves PKS enzymes that catalyze the condensation and modification of acyl-CoA units. imperial.ac.ukwikipedia.org Terpenoid synthesis involves enzymes like prenyltransferases that link isoprene units, and cyclases that form the characteristic ring structures.

The proposed hybrid polyketide-terpenoid origins for some Periconia metabolites suggest enzymatic steps that would bridge these two pathways. mdpi.comsemanticscholar.org This could involve the coupling of intermediates from both pathways, potentially catalyzed by specific enzymes that recognize and ligate these distinct biosynthetic building blocks. The mention of an acetyl-CoA starter and malonyl-CoA extenders coupled with a C5 unit points towards the involvement of these specific precursors in the formation of such hybrid structures. mdpi.comsemanticscholar.org

Biological Activity and Mechanistic Research of Peribysin F

Cellular Mechanism of Action: Cell Adhesion Inhibition

The primary biological activity studied for Peribysin F and related peribysins is the inhibition of cell adhesion. This activity is particularly relevant in the context of preventing the spread of cancer cells, as adhesion to endothelial cells is a crucial step in metastasis sci-hub.senih.gov.

In Vitro Cellular Models for Adhesion Assays (e.g., HL-60 to HUVEC)

In vitro studies evaluating the cell adhesion inhibitory activity of peribysins, including this compound, commonly utilize a model system involving human leukemia HL-60 cells and human umbilical vein endothelial cells (HUVECs) mdpi.comcapes.gov.brresearchgate.netcore.ac.ukfrontiersin.orgnih.gov. This assay measures the ability of the compound to inhibit the adherence of HL-60 cells to a layer of HUVECs, which are often stimulated to express cell adhesion molecules researchgate.netnih.govdntb.gov.ua. The adhesion of HL-60 cells to HUVECs is a well-established model for studying the initial steps of leukocyte extravasation and also serves as a relevant model for evaluating potential inhibitors of cancer cell metastasis sci-hub.senih.gov.

Molecular and Biochemical Aspects of Inhibition

While specific detailed molecular and biochemical mechanisms for this compound are not extensively detailed in the provided search results, the broader context of peribysin research indicates their role as cell adhesion inhibitors mdpi.commdpi.comnih.govcapes.gov.brresearchgate.netcore.ac.ukfrontiersin.orgnih.govacs.org. Other natural products with cell adhesion inhibitory activity have been shown to act through various mechanisms, such as inhibiting the expression of adhesion molecules like ICAM-1, VCAM-1, and E-selectin, or by blocking specific receptor sites nih.govnih.govdntb.gov.ua. Some compounds have also been shown to interfere with signaling pathways like NF-κB/MAPK/Akt nih.gov. Given that peribysins inhibit the adhesion of HL-60 cells to HUVECs, it is plausible that their mechanism involves modulating the interaction between molecules on the surface of these cells, potentially involving selectins or integrins, which are key players in cell adhesion processes nih.govdntb.gov.ua. Further research is needed to elucidate the precise molecular targets and biochemical pathways affected by this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure influence its biological activity gardp.orgcollaborativedrug.com. While comprehensive SAR studies specifically focused on this compound derivatives are not detailed in the search results, the fact that this compound is part of a family of related compounds (Peribysins A-J) with varying degrees of cell adhesion inhibitory activity suggests that SAR investigations have been conducted within this compound class mdpi.commdpi.commdpi.comnih.gov. These studies would involve synthesizing or isolating derivatives and testing their potency in cell adhesion assays to identify key structural features responsible for the observed activity gardp.orgox.ac.uk.

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools in SAR analysis ijnc.irmdpi.commdpi.comnih.gov. QSAR models seek to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and biological activity, allowing for the prediction of activity for untested compounds mdpi.commdpi.comnih.gov. Molecular docking simulations predict the preferred orientation and binding affinity of a molecule within a potential biological target, providing insights into the molecular interactions driving the observed activity ijnc.irmdpi.commdpi.comnih.gov. While specific computational studies on this compound are not highlighted, these methods are commonly applied in the study of natural products and their derivatives to guide the design of new analogs with improved activity or desired properties ijnc.irmdpi.commdpi.comnih.gov.

Enantioselective Biological Responses

The biological activity of chiral molecules can be highly dependent on their specific stereochemistry, leading to enantioselective responses mdpi.commdpi.comsci-hub.senih.gov. Research on related peribysins, such as Peribysin E, has demonstrated enantioselective cell adhesion inhibitory activity, where the natural enantiomer showed significant activity while the non-natural enantiomer exhibited only minor effects mdpi.comsci-hub.seresearchgate.net. This suggests that the precise three-dimensional arrangement of atoms in this compound is likely critical for its interaction with its biological target(s) and its observed cell adhesion inhibitory effects mdpi.comsci-hub.seresearchgate.net. Stereochemical revisions have been made for several peribysins, including this compound, highlighting the importance of accurately determining their absolute configurations for understanding their biological activities mdpi.commdpi.comresearchgate.netscispace.com.

Broader Biological Activities Associated with Periconia Metabolites

The fungal genus Periconia has been identified as a source of numerous bioactive secondary metabolites with diverse pharmacological properties nih.govuni.lu. These activities include antimicrobial, cytotoxic, and anti-inflammatory effects, among others nih.govuni.lunih.govuni.lu. The exploration of these metabolites highlights the potential of Periconia species as a valuable source for natural product drug discovery.

Antimicrobial Activity

Metabolites isolated from the Periconia genus have demonstrated antimicrobial activities against a range of bacteria and fungi, as well as exhibiting anti-human immunodeficiency virus (HIV) properties nih.govuni.lunih.gov. For instance, periconicin A and periconicin B, fusicoccane diterpenes from Periconia sp., have shown antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov. Periconicin A exhibited significant activity against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Salmonella typhimurium, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL nih.gov. Periconicin B showed more modest antibacterial activity with MIC values between 25 and 50 µg/mL against the same strains nih.gov.

Periconicin A has also been evaluated for its antifungal properties, showing potent activity against human mycoses agents such as Candida albicans, Trichophyton mentagrophytes, and T. rubrum, with MIC values in the range of 3.12 to 6.25 µg/mL nih.gov.

Furthermore, metabolites from Periconia siamensis, including Modiolide A and 4-Chromanone, 6-hydroxy-2-methyl-, have exhibited antibacterial activity. Modiolide A showed activity against Bacillus cereus, Listeria monocytogenes, MRSA, and Pseudomonas aeruginosa with a MIC of 50 µg/mL, while 4-Chromanone, 6-hydroxy-2-methyl- had a MIC of 100 µg/mL against the same bacteria uni.lunih.gov.

Table 1: Antimicrobial Activity of Selected Periconia Metabolites

| Compound Name | Source Species | Microorganism | Activity Type | MIC (µg/mL) |

| Periconicin A | Periconia sp. | Bacillus subtilis | Antibacterial | 3.12–12.5 |

| Periconicin A | Periconia sp. | Staphylococcus aureus | Antibacterial | 3.12–12.5 |

| Periconicin A | Periconia sp. | Klebsiella pneumoniae | Antibacterial | 3.12–12.5 |

| Periconicin A | Periconia sp. | Salmonella typhimurium | Antibacterial | 3.12–12.5 |

| Periconicin B | Periconia sp. | Bacillus subtilis | Antibacterial | 25–50 |

| Periconicin B | Periconia sp. | Staphylococcus aureus | Antibacterial | 25–50 |

| Periconicin B | Periconia sp. | Klebsiella pneumoniae | Antibacterial | 25–50 |

| Periconicin B | Periconia sp. | Salmonella typhimurium | Antibacterial | 25–50 |

| Periconicin A | Periconia sp. | Candida albicans | Antifungal | 6.25 |

| Periconicin A | Periconia sp. | Trichophyton mentagrophytes | Antifungal | 6.25 |

| Periconicin A | Periconia sp. | T. rubrum | Antifungal | 3.12 |

| Modiolide A | Periconia siamensis | Bacillus cereus | Antibacterial | 50 |

| Modiolide A | Periconia siamensis | Listeria monocytogenes | Antibacterial | 50 |

| Modiolide A | Periconia siamensis | MRSA | Antibacterial | 50 |

| Modiolide A | Periconia siamensis | Pseudomonas aeruginosa | Antibacterial | 50 |

| 4-Chromanone, 6-hydroxy-2-methyl- | Periconia siamensis | Bacillus cereus | Antibacterial | 100 |

| 4-Chromanone, 6-hydroxy-2-methyl- | Periconia siamensis | Listeria monocytogenes | Antibacterial | 100 |

| 4-Chromanone, 6-hydroxy-2-methyl- | Periconia siamensis | MRSA | Antibacterial | 100 |

| 4-Chromanone, 6-hydroxy-2-methyl- | Periconia siamensis | Pseudomonas aeruginosa | Antibacterial | 100 |

Cytotoxic Activity in Research Cell Lines

Several Periconia metabolites have exhibited promising cytotoxic effects against various cancer cell lines nih.govuni.lunih.govuni.lu. Pericosine A and pericosine B, isolated from Periconia byssoides, demonstrated significant growth inhibition against the murine P-388 leukemia cell line, with ED₅₀ values of 0.1 and 4.0 µg/mL, respectively nih.govnih.gov. Pericosine A also showed significant in vivo antitumor activity against P-388 cells in mice nih.gov. Mechanistically, pericosine A has been reported to inhibit protein kinase EGFR and topoisomerase II nih.govnih.gov. Pericosines A, B, and D have shown pronounced in vitro cytotoxicity against murine P388 cells, and pericosine A displayed selective and potent cytotoxicity against human cancer cell lines HBC-5 and SNB-75 wikipedia.org.

Periconiasins A and B, cytochalasans from an endophytic Periconia sp., have shown significant cytotoxicity against human HCT-8 cancer cells, with IC₅₀ values of 0.9 and 0.8 µM, respectively uni.lu. Peribysin E, another metabolite from Periconia byssoides, has been noted for its potent cell adhesion inhibitory activity against human leukemia HL-60 cells adhering to HUVEC nih.govcaymanchem.com. This compound is part of the peribysin group of eremophilane-type sesquiterpenoids, which have garnered interest due to their ability to inhibit cell adhesion nih.govsynquestlabs.com.

Table 2: Cytotoxic Activity of Selected Periconia Metabolites

| Compound Name | Source Species | Cell Line | Activity Type | Value |

| Pericosine A | Periconia byssoides | Murine P-388 leukemia | Growth Inhibition | ED₅₀: 0.1 µg/mL |

| Pericosine B | Periconia byssoides | Murine P-388 leukemia | Growth Inhibition | ED₅₀: 4.0 µg/mL |

| Pericosine A | Periconia byssoides | Human HBC-5 cancer cells | Cytotoxicity | Potent and Selective |

| Pericosine A | Periconia byssoides | Human SNB-75 cancer cells | Cytotoxicity | Potent and Selective |

| Periconiasin A | Periconia sp. | Human HCT-8 cancer cells | Cytotoxicity | IC₅₀: 0.9 µM |

| Periconiasin B | Periconia sp. | Human HCT-8 cancer cells | Cytotoxicity | IC₅₀: 0.8 µM |

| Peribysin E | Periconia byssoides | Human leukemia HL-60 cells | Cell Adhesion Inhibition | Potent |

Anti-inflammatory Properties

Research has also indicated that certain Periconia metabolites possess anti-inflammatory properties nih.govuni.lu. Periconianone A is one such compound mentioned for its anti-inflammatory activity nih.govuni.lunih.gov. More specifically, periconianone A has shown significant neural anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse microglia BV2 cells, with an IC₅₀ value of 0.15 µM uni.lu.

Additionally, pericinones A and B, which are lanostane-type triterpenoids isolated from Periconia sp., have demonstrated moderate anti-inflammatory activity. They were found to inhibit NO production with IC₅₀ values of 24.12 ± 0.73 µM for pericinone A and 11.38 ± 1.56 µM for pericinone B nih.gov.

Table 3: Anti-inflammatory Activity of Selected Periconia Metabolites

| Compound Name | Source Species | Assay | Activity Measured | IC₅₀ (µM) |

| Periconianone A | Periconia sp. | LPS-induced NO production in BV2 cells | Anti-inflammatory | 0.15 |

| Pericinone A | Periconia sp. | NO production | Anti-inflammatory | 24.12 ± 0.73 |

| Pericinone B | Periconia sp. | NO production | Anti-inflammatory | 11.38 ± 1.56 |

Future Research Directions for Peribysin F

Unexplored Biosynthetic Pathways and Enzymes

While Peribysin F is known to be a natural product isolated from Periconia byssoides, the detailed biosynthetic pathway leading to its formation remains largely unexplored. Research into the enzymes involved in the biosynthesis of the peribysin family, including this compound, is crucial. Understanding these pathways could potentially enable biotechnological production or the engineering of novel peribysin analogues. Studies on other compounds from Periconia species suggest diverse biosynthetic routes, including those for terpenoids, polyketides, and other compound classes. mdpi.com Future research should aim to identify the specific genes and enzymes responsible for the cyclization, oxidation, and functionalization steps that yield the unique eremophilane (B1244597) core and substituents of this compound.

Development of Novel Synthetic Methodologies for Accessing this compound and its Complex Analogues

Total synthesis has been instrumental in confirming and revising the structures of peribysins, including this compound. mdpi.commdpi.comnih.govacs.org However, the complexity of the peribysin scaffold presents challenges for efficient and scalable synthesis. Future research should focus on developing novel synthetic methodologies that allow for more facile access to this compound and the creation of complex analogues. This could involve exploring new cascade reactions, stereoselective transformations, and protecting-group-free strategies. researchgate.net Recent work on the synthesis of peribysins highlights the use of methods like DBU/O₂-promoted oxidation and ring contraction strategies, suggesting potential avenues for further development. researchgate.netacs.org Developing divergent synthetic routes from common intermediates could also facilitate the generation of diverse peribysin analogues for biological evaluation.

Advanced Mechanistic Probes for Molecular Target Identification

Peribysins, including this compound, have shown potential as cell adhesion inhibitors. mdpi.comresearchgate.net While some peribysins have been suggested to act via inhibition of protein tyrosine kinase, the precise molecular target(s) and detailed mechanism of action of this compound are not fully elucidated. researchgate.net Future research should involve the design and synthesis of advanced mechanistic probes, such as affinity labels or fluorescently tagged analogues, to identify the specific proteins or pathways that this compound interacts with. iiim.res.in Employing techniques like activity-based protein profiling (ABPP) and pull-down assays followed by mass spectrometry could help in pinpointing the molecular targets. Understanding the mechanism at a molecular level is essential for rational drug design and development.

Chemoenzymatic Synthesis Strategies for this compound and Derivatives

Combining the power of chemical synthesis with the specificity of enzymatic transformations offers a promising avenue for accessing complex molecules like this compound and its derivatives. Chemoenzymatic synthesis strategies could leverage enzymes identified from the biosynthetic pathway (Section 7.1) or other known enzymes to perform specific steps, such as selective oxidations, reductions, or glycosylations, that are challenging to achieve solely through chemical means. This approach could lead to more efficient, environmentally friendly, and stereoselective routes to this compound and novel analogues with tailored properties.

Exploration of Additional Biological Functions and Target Classes

Beyond cell adhesion inhibition, this compound may possess other biological activities that are yet to be discovered. mdpi.com Future research should involve broader biological screening to explore potential activities against different target classes, such as enzymes, receptors, or ion channels, and in various disease models. Given the diverse pharmacological activities observed for other compounds from Periconia species, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, it is plausible that this compound or its derivatives may exhibit a wider range of biological functions. mdpi.comui.ac.id High-throughput screening assays against diverse biological targets could reveal new therapeutic potentials.

Integration of Omics Data for Comprehensive Understanding

Integrating data from various omics platforms (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive understanding of the biological effects of this compound. onenucleus.comfrontiersin.orgfrontiersin.orgbiorxiv.org For instance, transcriptomic analysis of cells treated with this compound could reveal changes in gene expression profiles related to cell adhesion or other pathways. Proteomic studies could identify altered protein levels or post-translational modifications. Metabolomic analysis could shed light on metabolic changes induced by the compound. plos.org Integrating these different layers of omics data using bioinformatics and systems biology approaches can help to elucidate the complex network of interactions and pathways affected by this compound, providing insights into its mechanism of action and potential off-target effects. frontiersin.orgfrontiersin.orgbiorxiv.org

常见问题

Q. What methodologies are recommended for the structural elucidation of Peribysin F?

- Answer : Combine 1D/2D NMR spectroscopy (e.g., , , COSY, TOCSY) to assign stereochemistry and connectivity, as demonstrated for Peribysin O in NMR studies . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. Ensure purity via HPLC or elemental analysis, and cross-validate data with literature on structurally related peribysins .

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Answer : Follow the Beilstein Journal’s guidelines:

- Detail reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography gradients).

- Report yields quantitatively and prioritize spectral data (NMR, IR) for new compounds.

- For known intermediates, cite prior synthesis protocols. Limit main text to 5 critical compounds; include additional syntheses in supplementary materials .

Q. What are the best practices for assessing the purity and stability of this compound in experimental settings?

- Answer : Use analytical HPLC with UV/Vis detection to monitor degradation under varying pH/temperature. Employ accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) and validate results with LC-MS to identify decomposition products. Document storage conditions (e.g., inert atmosphere, −20°C) to ensure compound integrity .

Q. How can researchers establish baseline bioactivity profiles for this compound?

- Answer : Conduct in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) using standardized cell lines (e.g., HeLa, HEK293). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves. Preliminary results should be statistically analyzed (e.g., ANOVA) and compared to structurally similar compounds like Peribysin E .

Q. What criteria determine whether this compound qualifies as a novel compound?

- Answer : Compare spectral data (NMR, MS) with existing databases (e.g., SciFinder, PubChem). Novelty requires:

- Unique molecular formula or stereochemistry.

- Distinct bioactivity profiles (e.g., IC50 values differing by ≥50% from analogs).

- Documentation of synthetic pathways not previously reported .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between predicted and observed NMR data for this compound?

- Answer : Re-run NMR experiments under varied conditions (e.g., solvent deuteration, temperature) to confirm signal assignments. Use computational tools (e.g., DFT calculations for / chemical shifts) to validate structural hypotheses. Cross-reference with NOESY/ROESY data to resolve stereochemical ambiguities .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

- Answer : Implement Quality by Design (QbD) principles:

- Optimize critical process parameters (CPPs) via DOE (Design of Experiments).

- Use PAT (Process Analytical Technology) for real-time monitoring (e.g., in situ FTIR).

- Standardize purification protocols (e.g., gradient elution thresholds) and validate reproducibility across ≥3 independent batches .

Q. How should researchers address discrepancies in bioactivity data between this compound and its analogs (e.g., Peribysin E)?

- Answer : Perform structure-activity relationship (SAR) studies :

- Synthesize derivatives with systematic modifications (e.g., hydroxyl group acetylation).

- Test analogs under identical assay conditions to isolate structural contributors to activity.

- Use molecular docking to explore target binding affinities and rationalize observed differences .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s mechanistic studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. How can researchers optimize experimental workflows to study this compound’s pharmacokinetics?

- Answer : Use LC-MS/MS for plasma stability and metabolite profiling in rodent models. Design crossover studies to assess bioavailability (e.g., intravenous vs. oral administration). Incorporate PBPK modeling to predict human pharmacokinetics from preclinical data, ensuring alignment with OECD guidelines .

Methodological Considerations

- Data Presentation : Avoid redundant graphs; use tables for comparative bioactivity data (e.g., IC50 values across cell lines) .

- Reproducibility : Document instrument parameters (e.g., NMR spectrometer frequency, LC column specifications) in supplementary materials .

- Ethics : Disclose animal welfare protocols (e.g., IACUC approval) and raw data deposition practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。